molecular formula C5H6N2O. HCl B195899 4-Aminopyridin-1-ium-1-olate hydrochloride CAS No. 1433-03-0

4-Aminopyridin-1-ium-1-olate hydrochloride

Cat. No. B195899
CAS RN: 1433-03-0
M. Wt: 110.12 36.46
InChI Key: QNYMQFBKNOARCJ-UHFFFAOYSA-N
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Description

4-Aminopyridin-1-ium-1-olate hydrochloride is a chemical compound with the CAS Number: 1433-03-0 . It has a molecular weight of 146.58 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-aminopyridine 1-oxide hydrochloride . Its InChI code is 1S/C5H6N2O.ClH/c6-5-1-3-7 (8)4-2-5;/h1-4H,6H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder . Its melting point is between 180-182 degrees Celsius .

Scientific Research Applications

Pharmacokinetics and Biochemistry

A study by Evenhuis et al. (1981) investigated the pharmacokinetics of 4-aminopyridine hydrochloride in human volunteers. This research is significant in understanding how the drug is metabolized and its concentration in blood and urine post-administration (Evenhuis et al., 1981).

Cardiac Cellular Research

Ridley et al. (2003) explored the impact of 4-aminopyridine on cardiac cells, specifically its inhibition of HERG K+ channels, which are crucial in cardiac repolarization. This research contributes to a deeper understanding of the drug's effects on cardiac function (Ridley et al., 2003).

Structural Chemistry

The crystal structure of a related compound, 4-(dimethylamino)pyridin-1-ium-2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-bis(olate) 4-dimethylaminopyridine water undeca-solvate, was elucidated by Belay et al. (2020). Understanding such structures is crucial for the development of new chemical compounds and pharmaceuticals (Belay et al., 2020).

Chemical Interactions in Solution

Wang et al. (2006) studied the photodimerization reaction of 2-aminopyridine hydrochloride in the presence of cucurbit[7]uril, a molecule often used in supramolecular chemistry. This research provides insights into the chemical behavior of aminopyridines in various environments (Wang et al., 2006).

Supramolecular Chemistry

Duret et al. (2017) reported the synthesis of diverse polycyclic fused and spiro-4-aminopyridines, showcasing the versatility of 4-aminopyridines in chemical synthesis. This contributes to the field of supramolecular chemistry and the development of new materials (Duret et al., 2017).

Analytical Chemistry Application

Patil et al. (2018) explored the use of a dicationic ionic liquid containing 4-aminopyridine as a fluorescent probe for detecting hydroquinone. This demonstrates the potential for using 4-aminopyridine derivatives in analytical chemistry (Patil et al., 2018).

Neurophysiological Research

Research by Kasatkina (2016) uncovered that 4-aminopyridine triggers exocytosis in both excitable and non-excitable cells by sequestering intracellular Ca2+. This finding is crucial for understanding the drug's mechanisms in neurophysiology (Kasatkina, 2016).

Neurological Benefits in Spinal Cord Injury

Hayes et al. (1994) investigated the benefits of 4-aminopyridine in patients with spinal cord injury, showing its potential to ameliorate central conduction deficits (Hayes et al., 1994).

Hydrogen Bonding Studies

Roziere et al. (1980) conducted a neutron diffraction and IR spectroscopic study of 4-aminopyridine hemiperchlorate, revealing insights into strong asymmetric N–H–N hydrogen bonding, important for molecular interaction studies (Roziere et al., 1980).

Synthesis and Chemistry

Koutentis et al. (2011) optimized the synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines, demonstrating the chemical versatility and potential applications of aminopyridines in synthesis (Koutentis et al., 2011).

Targeting Voltage-activated Calcium Channels

Wu et al. (2009) presented evidence that aminopyridines like 4-AP target high voltage-activated Ca2+ channels, challenging conventional views and opening new avenues for understanding synaptic transmission (Wu et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-hydroxypyridin-4-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-5-1-3-7(8)4-2-5;/h1-4,6,8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYMQFBKNOARCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=CC1=N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482722
Record name AGN-PC-0OFPKS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridin-1-ium-1-olate hydrochloride

CAS RN

1433-03-0
Record name NSC285114
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0OFPKS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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